

In Vitro Activity of BO-1165 Against Gram-Negative Bacteria: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of **BO-1165**, a monobactam antibiotic, against a range of Gram-negative bacteria. The data presented is compiled from key studies and is intended to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

Core Efficacy Data: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of **BO-1165** has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for **BO-1165** against various clinically relevant Gram-negative bacteria. For comparative purposes, data for other β -lactam antibiotics are also included.

Table 1: Comparative In Vitro Activity of **BO-1165** and Other β -Lactam Antibiotics Against Enterobacteriaceae



Bacterial Species	No. of Strains	Antibiotic	MIC₅₀ (mg/L)	MIC ₉₀ (mg/L)
Escherichia coli	100	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Klebsiella pneumoniae	100	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Klebsiella oxytoca	50	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Proteus mirabilis	50	BO-1165	0.1	0.2
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39		
Cefotaxime	0.1	0.2		
Proteus vulgaris	50	BO-1165	0.1	0.2
Aztreonam	0.1	0.39		
Ceftazidime	0.39	0.78		
Cefotaxime	0.1	0.2		
Providencia rettgeri	50	BO-1165	≤0.05	0.1



Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39	_	
Cefotaxime	0.1	0.2	_	
Providencia stuartii	50	BO-1165	0.2	0.39
Aztreonam	0.39	0.78		
Ceftazidime	0.78	1.56	_	
Cefotaxime	0.39	0.78	_	
Morganella morganii	50	BO-1165	0.1	0.2
Aztreonam	0.2	0.39		
Ceftazidime	0.39	0.78	_	
Cefotaxime	0.2	0.39	_	
Enterobacter cloacae	100	BO-1165	0.2	>100
Aztreonam	0.39	>100		
Ceftazidime	0.78	>100		
Cefotaxime	0.39	>100		
Serratia marcescens	100	BO-1165	0.2	0.78
Aztreonam	0.39	1.56		
Ceftazidime	0.78	3.12	_	
Cefotaxime	0.39	1.56	_	
Salmonella spp.	50	BO-1165	≤0.05	0.1
Aztreonam	0.1	0.2		
Ceftazidime	0.2	0.39	_	
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Cefotaxime 0.1 0.2 Shigella spp. 50 BO-1165 ≤0.05 0.1 Aztreonam 0.1 0.2					
Aztreonam 0.1 0.2 Ceftazidime 0.2 0.39 Cefotaxime 0.1 0.2 Citrobacter freundii 50 BO-1165 0.2 >100 Aztreonam 0.39 >100 Ceftazidime 0.78 >100 Yersinia enterocolitica 20 BO-1165 ≤0.05 0.1 Aztreonam 0.1 0.2 Ceftazidime 0.2 0.39	Cefotaxime	0.1	0.2		
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Cefotaxime 0.1 0.2 Citrobacter freundii 50 BO-1165 0.2 >100 Aztreonam 0.39 >100	Aztreonam	0.1	0.2		
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Ceftazidime 0.78 >100 Cefotaxime 0.39 >100 Yersinia enterocolitica 20 BO-1165 ≤0.05 0.1 Aztreonam 0.1 0.2 Ceftazidime 0.2 0.39		50	BO-1165	0.2	>100
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enterocolitica BO-1165 ≤0.05 0.1 Aztreonam 0.1 0.2 Ceftazidime 0.2 0.39	Cefotaxime	0.39	>100		
Ceftazidime 0.2 0.39		20	BO-1165	≤0.05	0.1
	Aztreonam	0.1	0.2		
Cefotaxime 0.1 0.2	Ceftazidime	0.2	0.39	_	
	Cefotaxime	0.1	0.2	_	

Table 2: In Vitro Activity of **BO-1165** Against Non-Fermenting Gram-Negative Bacteria



Bacterial Species	No. of Strains	Antibiotic	MIC50 (mg/L)	MIC ₉₀ (mg/L)
Pseudomonas aeruginosa	100	BO-1165	3.12	25
Aztreonam	6.25	50		
Ceftazidime	1.56	12.5		
Cefotaxime	25	>100	_	
Pseudomonas cepacia	50	BO-1165	1.56	6.25
Aztreonam	3.12	12.5		
Ceftazidime	1.56	6.25	_	
Cefotaxime	12.5	50		
Pseudomonas maltophilia	50	BO-1165	>100	>100
Aztreonam	>100	>100		
Ceftazidime	50	>100	_	
Cefotaxime	>100	>100	_	
Acinetobacter calcoaceticus	50	BO-1165	25	>100
Aztreonam	50	>100		
Ceftazidime	25	>100		
Cefotaxime	50	>100		

Table 3: In Vitro Activity of **BO-1165** Against Other Gram-Negative Bacteria



Bacterial Species	No. of Strains	Antibiotic	MIC Range (mg/L)
Haemophilus influenzae	50	BO-1165	≤0.05 - 0.1
Aztreonam	0.1 - 0.2		
Ceftazidime	0.2 - 0.39	_	
Cefotaxime	0.1 - 0.2	_	
Neisseria gonorrhoeae	50	BO-1165	≤0.05 - 0.1
Aztreonam	0.1 - 0.2		
Ceftazidime	0.2 - 0.39	_	
Cefotaxime	0.1 - 0.2	_	

BO-1165 demonstrates excellent in vitro activity against a broad spectrum of Gram-negative bacteria, including the majority of Enterobacteriaceae.[1] Its activity is comparable or superior to that of aztreonam, cefotaxime, and ceftazidime against many of these isolates.[1] Notably, BO-1165 is highly active against Pseudomonas aeruginosa and Pseudomonas cepacia.[1] However, it shows limited activity against Pseudomonas maltophilia and Acinetobacter species. [1] BO-1165 is not active against Gram-positive or anaerobic bacteria.[1]

Experimental Protocols

The in vitro activity of **BO-1165** was primarily determined using the agar dilution method. The following is a detailed description of the typical protocol employed.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][3]

1. Preparation of Antimicrobial Stock Solutions:



- A stock solution of BO-1165 is prepared by dissolving a known weight of the compound in a suitable solvent to a high concentration.
- Serial twofold dilutions of the stock solution are then prepared in sterile distilled water or an appropriate buffer.
- 2. Preparation of Agar Plates:
- Molten Mueller-Hinton agar is prepared and sterilized.[4]
- The agar is cooled to and maintained at 45-50°C in a water bath.[4]
- The prepared antimicrobial dilutions are added to the molten agar in a 1:10 ratio (e.g., 2 ml of antimicrobial solution to 18 ml of agar) to achieve the final desired concentrations in the agar plates.[4]
- The agar and antimicrobial mixture is thoroughly mixed and poured into sterile Petri dishes.
- A control plate containing no antimicrobial agent is also prepared.
- 3. Inoculum Preparation:
- The bacterial isolates to be tested are grown overnight on a suitable agar medium to obtain pure colonies.
- Several colonies are used to inoculate a broth medium, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).
- The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.[2]
- 4. Inoculation of Agar Plates:
- The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.
- Each spot delivers a standardized volume of the bacterial suspension.

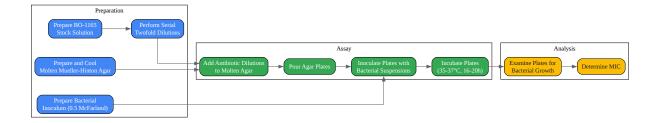


5. Incubation:

 The inoculated plates are allowed to dry at room temperature before being inverted and incubated at 35-37°C for 16-20 hours under aerobic conditions.[2][3]

6. Interpretation of Results:

- Following incubation, the plates are examined for bacterial growth.
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[3]



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Workflow for MIC determination by agar dilution.

Mechanism of Action

BO-1165 is a member of the monobactam class of β -lactam antibiotics.[1] Its mechanism of action is consistent with other members of this class and involves the inhibition of bacterial cell wall synthesis.[5][6]

Foundational & Exploratory



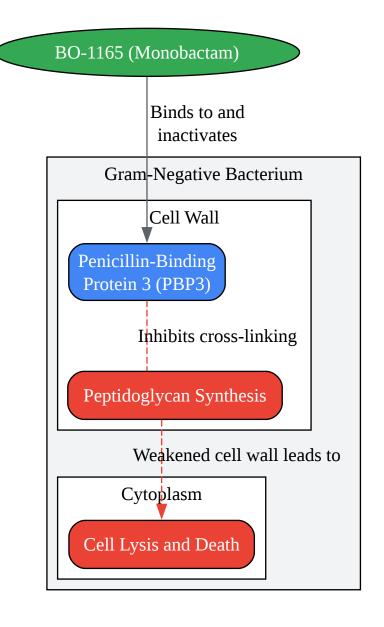


Specifically, monobactams target and bind to penicillin-binding proteins (PBPs) located in the bacterial periplasmic space.[6][7] In Gram-negative bacteria, the primary target for many monobactams, including aztreonam which is structurally related to **BO-1165**, is PBP3.[8][9] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically in the formation of the septum during cell division.[8]

By binding to PBP3, **BO-1165** acylates the active site of the enzyme, rendering it inactive.[10] This inactivation prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall.[5][11] The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11] This bactericidal action is particularly effective against rapidly growing bacteria.

A significant advantage of **BO-1165** is its stability against many β -lactamases, which are enzymes produced by bacteria that can inactivate many other β -lactam antibiotics.[1] **BO-1165** was found to be stable against common plasmid- and chromosomally-mediated β -lactamases. [1]





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Mechanism of action of **BO-1165** in Gram-negative bacteria.

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